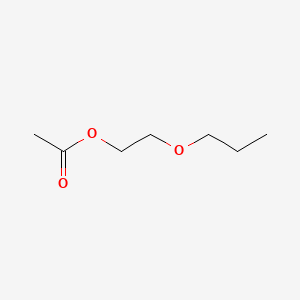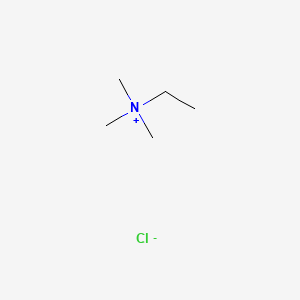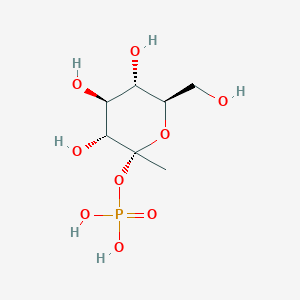
Heptulose-2-Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptulose-2-Phosphate is a monosaccharide phosphate, specifically a heptose phosphate, which means it is a seven-carbon sugar with a phosphate group attached. This compound plays a significant role in various biochemical pathways, including the pentose phosphate pathway, which is crucial for cellular metabolism and the production of nucleotides and amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptulose-2-Phosphate can be synthesized through the phosphorylation of heptulose. One common method involves the use of phosphorylase B, which catalyzes the transfer of a phosphate group to heptulose . The reaction conditions typically require a buffered aqueous solution and a source of phosphate, such as adenosine triphosphate (ATP).
Industrial Production Methods: This may involve the use of bioreactors and continuous flow systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Heptulose-2-Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products: The major products formed from these reactions include various phosphorylated sugars and their derivatives, which are intermediates in metabolic pathways .
Scientific Research Applications
Heptulose-2-Phosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a role in the study of metabolic pathways, particularly the pentose phosphate pathway.
Medicine: Research into its role in cellular metabolism can provide insights into metabolic disorders and potential therapeutic targets.
Industry: It is used in the production of bio-based chemicals and materials
Mechanism of Action
Heptulose-2-Phosphate exerts its effects primarily through its involvement in the pentose phosphate pathway. This pathway is crucial for the production of ribose-5-phosphate, which is necessary for nucleotide synthesis, and for the generation of reducing power in the form of nicotinamide adenine dinucleotide phosphate (NADPH). The compound interacts with various enzymes, including transketolase and transaldolase, facilitating the transfer of carbon units and the production of essential metabolic intermediates .
Comparison with Similar Compounds
Sedoheptulose-7-Phosphate: Another heptose phosphate involved in the pentose phosphate pathway.
Octulose: An eight-carbon sugar that shares some metabolic functions with heptulose.
Uniqueness: Heptulose-2-Phosphate is unique due to its specific role in the pentose phosphate pathway and its involvement in both oxidative and non-oxidative phases of this pathway. This dual role makes it a critical compound for maintaining cellular redox balance and for the biosynthesis of nucleotides and amino acids .
Properties
CAS No. |
92642-58-5 |
|---|---|
Molecular Formula |
C7H15O9P |
Molecular Weight |
274.16 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C7H15O9P/c1-7(16-17(12,13)14)6(11)5(10)4(9)3(2-8)15-7/h3-6,8-11H,2H2,1H3,(H2,12,13,14)/t3-,4-,5+,6-,7-/m1/s1 |
InChI Key |
QZBAZODTRUGOQS-XUUWZHRGSA-N |
SMILES |
CC1(C(C(C(C(O1)CO)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C[C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OP(=O)(O)O |
Canonical SMILES |
CC1(C(C(C(C(O1)CO)O)O)O)OP(=O)(O)O |
Synonyms |
1-deoxy-D-gluco-heptulose 2-phosphate 1-deoxygluco-heptulose 2-phosphate heptulose 2-phosphate heptulose-2-P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


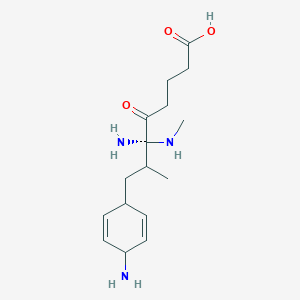
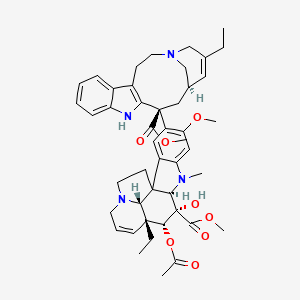
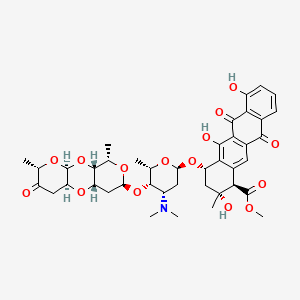
![3-Amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1203247.png)
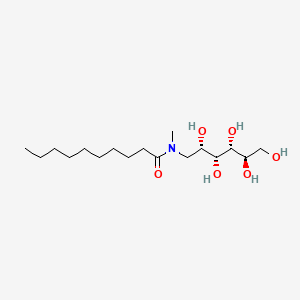

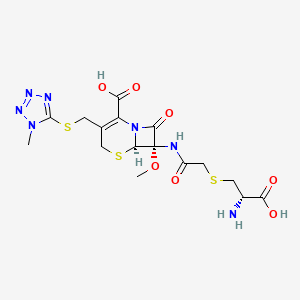

![N-cycloheptyl-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B1203259.png)


